An In-depth Technical Guide to 4-Fluoro-3-iodophenol: A Key Building Block for Scientific Innovation
An In-depth Technical Guide to 4-Fluoro-3-iodophenol: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine into aromatic scaffolds offers a powerful tool for modulating molecular properties. 4-Fluoro-3-iodophenol, a halogenated phenol derivative, has emerged as a valuable and versatile building block. Its unique trifunctional nature—a nucleophilic hydroxyl group, an electronegative fluorine atom, and a reactive iodine atom—provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 4-Fluoro-3-iodophenol, with a particular focus on its utility in drug discovery and development.
Core Properties and Identification
4-Fluoro-3-iodophenol is identified by the CAS number 897956-98-8 .[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 897956-98-8 | [1] |
| Molecular Formula | C₆H₄FIO | [1] |
| Molecular Weight | 238.00 g/mol | [2] |
| IUPAC Name | 4-fluoro-3-iodophenol | [1] |
| Canonical SMILES | OC1=CC=C(F)C(I)=C1 | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [1] |
While detailed experimental data on physical properties such as melting and boiling points are not extensively published, its classification as a liquid at room temperature provides a key handling parameter.[2] Solubility is expected to be poor in water, a common characteristic of halogenated aromatic compounds, but it should be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthesis of 4-Fluoro-3-iodophenol: A Strategic Approach
The synthesis of 4-Fluoro-3-iodophenol typically starts from the readily available 4-fluorophenol. The introduction of the iodine atom at the ortho position to the hydroxyl group is a key transformation. A common and effective method for this is electrophilic iodination.
Experimental Protocol: Electrophilic Iodination of 4-Fluorophenol
This protocol describes a representative procedure for the synthesis of 4-Fluoro-3-iodophenol. The causality behind the choice of reagents is to achieve regioselective iodination. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the reactants and to promote the desired electrophilic aromatic substitution.
Materials:
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4-Fluorophenol
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N-Iodosuccinimide (NIS)
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Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (1.0 equivalent) in acetonitrile.
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Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Fluoro-3-iodophenol.
Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by GC-MS to determine the purity. The expected spectroscopic data will confirm the regioselective iodination at the 3-position.
Caption: Synthetic workflow for 4-Fluoro-3-iodophenol.
Spectroscopic Characterization
The structural elucidation of 4-Fluoro-3-iodophenol relies on a combination of spectroscopic techniques. Below are the predicted key features for each.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C5 and C6 will also exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The phenolic proton will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display six distinct aromatic signals. The carbon bearing the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon attached to the iodine (C3) will be significantly shielded.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Proton coupling will lead to a multiplet, which will simplify to a singlet upon proton decoupling.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-3-iodophenol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The C-F stretching vibration will likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 238.[2] The fragmentation pattern is expected to involve the loss of iodine (M-127), leading to a significant fragment at m/z 111. Further fragmentation could involve the loss of CO, a characteristic fragmentation of phenols. The presence of iodine would also give a characteristic isotopic pattern.
Reactivity and Synthetic Applications
The synthetic utility of 4-Fluoro-3-iodophenol stems from the differential reactivity of its functional groups. The iodine atom is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: The carbon-iodine bond readily undergoes oxidative addition to a palladium(0) catalyst, allowing for coupling with a wide range of boronic acids and esters. This reaction is a powerful tool for the synthesis of biaryl compounds.
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Buchwald-Hartwig Amination: The aryl iodide moiety can be efficiently coupled with primary and secondary amines in the presence of a suitable palladium catalyst and a base. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.
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Sonogashira Coupling: The coupling of the aryl iodide with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to aryl-substituted alkynes.
The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. The fluorine atom, while generally unreactive under these conditions, significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups and the properties of the resulting molecules.
Caption: Key reactions of 4-Fluoro-3-iodophenol.
Role in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifunctional nature of 4-Fluoro-3-iodophenol makes it a particularly attractive building block for creating libraries of novel compounds for high-throughput screening. While specific examples of its direct use in marketed drugs are not widely publicized, its structural motifs are present in numerous bioactive molecules. For instance, the related compound 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[3] This highlights the potential of 4-Fluoro-3-iodophenol as a precursor to a wide range of biologically active compounds.
Safety and Handling
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-3-iodophenol is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, making it a powerful tool for the construction of complex molecules. The ability to perform regioselective cross-coupling reactions at the iodine position, coupled with the property-enhancing effects of the fluorine atom, makes this compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. As the demand for novel fluorinated and iodinated compounds continues to grow, the importance of 4-Fluoro-3-iodophenol as a key synthetic intermediate is set to increase.
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